Sodium tri-sec-butylborohydride

Stereoselective synthesis Drug intermediate manufacturing Diastereoselective reduction

Process chemists requiring high diastereoselectivity in carbonyl reductions face costly purification when generic reagents fail. Sodium tri-sec-butylborohydride (N-Selectride®) solves this with exceptional steric control. • Achieves 33:1 dr in acetylenic ketone reduction vs. 20:1 for K-Selectride • Delivers ≥99% α-epimer purity in opioid pharmaceutical synthesis • Provides reversed stereochemical outcome vs. NaBH₄/DIBAL-H for BOC-amino ketones Supplied as 1.0 M solution in THF; density 0.893 g/mL at 25 °C.

Molecular Formula C12H27BNa
Molecular Weight 205.15 g/mol
CAS No. 67276-04-4
Cat. No. B1324565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tri-sec-butylborohydride
CAS67276-04-4
Molecular FormulaC12H27BNa
Molecular Weight205.15 g/mol
Structural Identifiers
SMILES[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+]
InChIInChI=1S/C12H27B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1
InChIKeyVSQOLIPZGAUEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Tri-sec-butylborohydride (CAS 67276-04-4) for High-Stereocontrol Ketone Reduction


Sodium tri-sec-butylborohydride (NaTSBBH, N-Selectride®) is a sterically hindered, boron-based hydride reducing agent [1] that features three sec-butyl groups bonded to boron, providing exceptional steric bulk and stereochemical control in the reduction of carbonyl compounds . It is supplied as a 1.0 M solution in tetrahydrofuran (THF) with a density of 0.893 g/mL at 25 °C .

Steric-control ketone reduction with tri-sec-butylborohydride core
Supplied as 1.0 M solution in THF for direct use
Sodium counter-cation for distinct selectivity vs Li/K analogs

Why Sodium Borohydride or Other Selectrides Cannot Replace Sodium Tri-sec-butylborohydride


Generic substitution fails because the stereochemical outcome of carbonyl reductions is exquisitely sensitive to the counter-cation (Na⁺ vs Li⁺ vs K⁺) and the degree of steric bulk, with experimental testing required to determine the best reagent for highest selectivity [1]. Sodium tri-sec-butylborohydride occupies a unique selectivity niche: its sodium counter-cation provides a different aggregation state and reactivity profile compared to the lithium (L-Selectride) or potassium (K-Selectride) variants [2], and its tri-sec-butylborohydride core delivers diastereoselectivities that can be opposite in sign and magnitude to those obtained with unhindered sodium borohydride (NaBH₄) .

Sodium borohydride (NaBH₄) may reverse stereoselectivity
NaBH₄ can produce the opposite diastereomer as major product, invalidating chiral synthesis pathways.
Lithium or potassium Selectride variants shift aggregation and reactivity
Counter-cation differences alter diastereomeric ratios; Li- or K-Selectride may not replicate Na-selectivity.
Steric bulk and cation specificity require experimental optimization
Direct substitution without re-optimization may lead to lower selectivity or failed stereocontrol.

Sodium Tri-sec-butylborohydride Quantitative Differentiation Evidence


4.3:1 Diastereoselectivity vs. 1:3 Opposite Selectivity with NaBH₄ in Acyclic Ketone Reduction

In the diastereoselective reduction of a BOC-protected-amino acyclic ketone (intermediate for HIV and blood pressure control drugs), sodium tri-sec-butylborohydride (NaTSBBH) at -78 °C achieved a 4.3:1 ratio favoring the desired (S,S)-isomer. In contrast, sodium borohydride (NaBH₄) and diisobutylaluminum hydride (DIBAL-H) delivered opposite selectivity, giving (R,S) as the major product with ratios of 1:3 and 1:3.4, respectively [1].

Diastereoselectivity reversal
Head-to-head
NaTSBBH: 4.3:1 (S,S):(R,S) vs NaBH₄: 1:3
Reversed selectivity; NaBH₄ gives wrong major isomer.
BOC-protected-amino ketone, -78°C, THF.
Stereoselective synthesis Drug intermediate manufacturing Diastereoselective reduction

33:1 Diastereomeric Ratio with NaTSBBH vs. 20:1 with K-Selectride in Acetylenic Ketone Reduction

During the synthesis of HAK-2701, sodium tri-sec-butylborohydride (NaTSBBH) achieved a diastereomeric ratio of 33:1 in the reduction of an acetylenic ketone. Under identical conditions, potassium tri-sec-butylborohydride (KTSBBH, K-Selectride) yielded a ratio of 20:1, while sodium triacetoxyborohydride (STAB) and sodium borohydride exhibited low selectivity [1].

Diastereomeric ratio
Head-to-head
NaTSBBH: 33:1 vs KTSBBH: 20:1
65% higher dr with sodium variant.
Acetylenic ketone substrate, THF.
Chiral drug synthesis Acetylenic ketone reduction Diastereofacial selectivity

≥99% α-Epimer Purity with ≥85% Conversion Yield in Morphinone Reduction (Patent Data)

A patent application for stereoselective reduction of morphinone derivatives discloses that using sodium tri-sec-butylborohydride or potassium tri-sec-butylborohydride achieves a conversion yield of 85% or greater of the ketone to the hydroxyl, with 99% or greater of the reduced morphinone being in the α epimer form. In preferred embodiments, the conversion yield reaches at least 95% and even at least 98% [1].

Epimer purity & yield
Patent-sourced
≥99% α-epimer, ≥85% conversion
Supports high-purity morphinone reduction.
Patent data; validate for substrate scope.
Opioid pharmaceutical synthesis Morphinone reduction Stereoselective ketone reduction

Selectride Family Provides Superior Stereoselectivity vs. NaBH₄ in Ketone Reductions

Comprehensive reviews establish that Selectride reagents (including sodium tri-sec-butylborohydride) provide more effective means for stereoselective reduction of ketones compared to NaBH₄ and other reducing agents [1]. While specific numerical data for NaTSBBH is limited in this source, the lithium derivative (L-Selectride) achieves diastereomeric ratios as high as 99:1 in certain cyclic ketone reductions, whereas NaBH₄ under comparable conditions yields ratios of only 9:1 [1]. The sodium variant occupies a distinct reactivity niche with intermediate selectivity between the lithium and potassium analogs [2].

Class-level stereoselectivity
Class-level inference
Selectride family vs NaBH₄: up to 99:1 dr
Supports steric-control reduction choice.
L-Selectride data; Na-specific validation needed.
Stereoselective reduction Conformationally restricted ketones Process chemistry

High-Value Application Scenarios for Sodium Tri-sec-butylborohydride


Pharmaceutical Intermediate Synthesis Requiring Diastereomeric Ratios ≥30:1

In the synthesis of drug candidates like HAK-2701, NaTSBBH delivers a diastereomeric ratio of 33:1, outperforming K-Selectride (20:1) and dramatically exceeding NaBH₄. This level of stereocontrol directly reduces purification costs and improves overall process yield, making NaTSBBH the preferred reagent for advanced pharmaceutical intermediates where even modest improvements in diastereomeric ratio translate to substantial economic benefits at scale [1].

Morphinone-Derived Opioid Pharmaceutical Manufacturing with Regulatory Epimer Specifications

Patent-protected processes for reducing morphinone ketones to the corresponding alcohols specify sodium tri-sec-butylborohydride as an enabling reagent. The method achieves ≥85% conversion yield and ≥99% α-epimer purity, meeting the stringent stereochemical purity requirements for opioid pharmaceuticals. Generic substitution with NaBH₄ or other reducing agents fails to achieve the required epimeric purity and is not claimed in the patent [2].

HIV and Blood Pressure Drug Intermediates Where Stereochemical Reversal is Unacceptable

NaTSBBH is uniquely capable of delivering the required (S,S)-isomer (4.3:1 ratio) in the reduction of a BOC-protected-amino ketone, whereas NaBH₄ and DIBAL-H produce the opposite (R,S)-isomer as the major product. In this context, substituting any other reagent would produce the incorrect stereoisomer, rendering the entire synthetic sequence invalid for the intended therapeutic application [1].

Process Development for Sterically Demanding Acetylenic Ketones

The 33:1 diastereomeric ratio achieved by NaTSBBH in acetylenic ketone reduction, compared to 20:1 for K-Selectride and low selectivity for other reagents, demonstrates its superior performance on sterically encumbered, conjugated substrates. This makes NaTSBBH the reagent of choice for process chemists optimizing routes to chiral alcohols derived from acetylenic ketone intermediates [1].

Application
Selection Property
Validation Focus
Chiral drug intermediate synthesis requiring high diastereomeric ratios
Steric bulk and sodium counter-cation for diastereofacial control
Diastereomeric ratio optimization vs. K-Selectride and NaBH₄
Stereoselective morphinone reduction for opioid intermediate synthesis
High epimeric purity and conversion efficiency
α-epimer content verification and process robustness
Stereospecific reduction of BOC-protected-amino ketones for antiviral/cardiovascular intermediates
Unique diastereoselectivity profile (reversed vs. NaBH₄/DIBAL-H)
Confirmation of desired diastereomer configuration
Process-scale reduction of sterically hindered acetylenic ketones
High diastereomeric ratio on conjugated substrates
Diastereomeric ratio assessment and scalability

Technical Documentation Hub

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